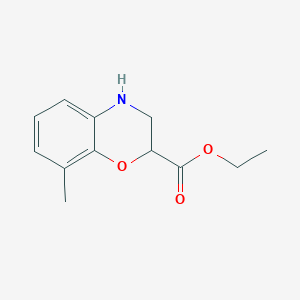

Ethyl 8-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Description

Systematic IUPAC Nomenclature and CAS Registry Number (220120-58-1)

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2H-1,4-benzoxazine-2-carboxylic acid, 3,4-dihydro-8-methyl-, ethyl ester. This nomenclature precisely describes the molecular architecture, indicating the presence of a benzoxazine ring system with specific substitution patterns. The compound is officially registered under Chemical Abstracts Service registry number 220120-58-1, which serves as its unique identifier in chemical databases and regulatory documentation.

The molecular formula C12H15NO3 reflects the composition of twelve carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight is calculated as 221.2524 grams per mole. The systematic name construction follows standard chemical nomenclature conventions, with the benzoxazine core serving as the parent structure and the substituents clearly identified by their positions and chemical nature.

Alternative nomenclature systems may refer to this compound using various descriptive approaches. The compound structure incorporates an ethyl ester functionality at the 2-position of the benzoxazine ring and a methyl substituent at the 8-position of the benzene ring portion. This specific substitution pattern distinguishes it from other members of the benzoxazine family and influences its physical and chemical properties.

The Chemical Abstracts Service registry system provides additional identifiers including the Molecular Database Number MFCD09038062. These standardized identification systems ensure accurate communication and documentation of the compound across scientific literature and commercial applications.

Molecular Architecture: Benzoxazine Core Modifications

The molecular architecture of this compound centers around a partially saturated benzoxazine ring system. The core structure consists of a benzene ring fused to a six-membered heterocyclic ring containing both nitrogen and oxygen atoms. The dihydro designation indicates that the heterocyclic portion is partially saturated, specifically at the 3,4-positions, distinguishing it from fully aromatic benzoxazine derivatives.

The benzoxazine core modification in this compound involves several key structural features. The 8-methyl substitution occurs on the benzene ring portion of the fused system, introducing electron-donating character that can influence the electronic properties of the entire molecule. This methyl group occupies a position ortho to the oxygen atom in the fused ring system, potentially affecting conformational preferences and chemical reactivity patterns.

The ethyl carboxylate group at the 2-position represents a significant functional modification of the benzoxazine core. This ester functionality introduces both steric bulk and electronic effects that can substantially alter the compound's behavior compared to unsubstituted benzoxazine systems. The carboxylate group provides sites for potential hydrogen bonding interactions and serves as a reactive center for further chemical transformations.

The structural formula can be represented by the Simplified Molecular Input Line Entry System notation: CCOC(=O)C1CNc2cccc(c2O1)C. This notation captures the connectivity pattern while the InChI representation provides a more detailed structural description: InChI=1S/C12H15NO3/c1-3-15-12(14)10-7-13-9-6-4-5-8(2)11(9)16-10/h4-6,10,13H,3,7H2,1-2H3.

The three-dimensional molecular geometry involves considerations of ring conformations and substituent orientations. The partially saturated heterocyclic ring can adopt various conformational states, with the specific geometry influenced by the nature and position of substituents.

Comparative Structural Analysis with Related Benzoxazine Derivatives

Comparative analysis reveals significant structural relationships between this compound and other benzoxazine derivatives documented in chemical literature. Several closely related compounds provide insight into structure-activity relationships within this chemical family.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Methyl Position |

|---|---|---|---|---|

| This compound | 220120-58-1 | C12H15NO3 | 221.25 | 8-position |

| Ethyl 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | 220120-57-0 | C12H15NO3 | 221.25 | 5-position |

| Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | 176383-56-5 | C12H15NO3 | 221.25 | 6-position |

| Ethyl 7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | 73268-46-9 | C12H15NO3 | 221.25 | 7-position |

The positional isomers of methylated benzoxazine carboxylates demonstrate the systematic variation possible within this structural framework. Each methyl position imparts distinct electronic and steric characteristics to the molecule. The 8-methyl variant examined in this analysis occupies a position ortho to the ring oxygen, potentially creating unique conformational preferences compared to other positional isomers.

The unsubstituted parent compound, ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS 22244-22-0), provides a baseline for understanding the effects of methyl substitution. This compound has a molecular formula of C11H13NO3 and molecular weight of 207.2 grams per mole, highlighting the structural increment introduced by methyl substitution.

Structural analysis of 2-ethyl-8-methyl-4H-3,1-benzoxazine-4-carbaldehyde (CAS 175288535) reveals an alternative benzoxazine isomer with different ring fusion patterns. This compound demonstrates the structural diversity possible within benzoxazine chemistry while maintaining similar functional group patterns.

The parent carboxylic acid, 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (CAS 90563-93-2), with molecular formula C9H9NO3 and molecular weight 179.17, represents the hydrolyzed form of the ester compounds. This relationship illustrates the potential for ester hydrolysis reactions and the corresponding structural transformations.

Tautomeric Possibilities and Conformational Dynamics

The structural characteristics of this compound present opportunities for tautomeric equilibria and conformational dynamics that significantly influence its chemical behavior. Research on related benzoxazine systems has revealed the existence of ring-chain tautomeric equilibria that can substantially affect molecular properties and reactivity patterns.

Studies on 2-substituted benzoxazines have demonstrated the occurrence of ring-chain tautomerism, where the cyclic benzoxazine form exists in equilibrium with an open-chain Schiff base structure. In these systems, the benzoxazine ring can undergo reversible opening to form a structure containing an imine linkage and a hydroxyl group. The extent of this tautomeric equilibrium depends on various factors including substituent effects, solvent environment, and temperature conditions.

Nuclear magnetic resonance spectroscopic investigations of substituted 3,4-dihydro-2H-1,3-benzoxazines have provided detailed insights into conformational preferences within the heterocyclic ring system. The oxazine ring typically adopts a half-chair conformation, with specific substituent orientations influencing the overall molecular geometry. In systems containing N-methyl substitution, the methyl group preferentially adopts an axial orientation, affecting the conformational dynamics of the entire ring system.

The 8-methyl substitution in the target compound introduces additional conformational considerations. The methyl group position ortho to the ring oxygen creates potential steric interactions that can influence both ring conformation and tautomeric equilibrium positions. Electronic effects from the methyl substituent may also stabilize certain conformational states relative to others.

Computational studies on organometallic 2-substituted 2,4-dihydro-1H-3,1-benzoxazines have revealed the influence of different substituents on tautomeric equilibria. These investigations demonstrate that both electronic and steric properties of substituents can dramatically affect the relative stability of ring and chain forms. The presence of electron-donating or electron-withdrawing groups at various positions modifies the energetic landscape for tautomeric interconversion.

The ethyl carboxylate functionality at the 2-position introduces additional conformational complexity through rotation around the C-C bond connecting the ester group to the benzoxazine ring. This rotational degree of freedom creates multiple conformational minima that may be populated under different conditions. The ester carbonyl group can also participate in intramolecular or intermolecular hydrogen bonding interactions that stabilize specific conformational arrangements.

Solvent effects play a crucial role in determining conformational and tautomeric preferences for benzoxazine systems. Polar solvents may favor ring-opened forms through stabilization of charge-separated resonance structures, while nonpolar environments typically favor the neutral cyclic forms. The specific balance between these effects depends on the detailed electronic structure of the particular benzoxazine derivative under consideration.

Temperature-dependent conformational dynamics represent another important aspect of benzoxazine chemistry. Higher temperatures typically favor conformational states with greater entropy, potentially shifting equilibria toward more flexible molecular arrangements. These thermal effects can be particularly significant for systems with multiple accessible conformational states separated by relatively low energy barriers.

Properties

IUPAC Name |

ethyl 8-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-15-12(14)10-7-13-9-6-4-5-8(2)11(9)16-10/h4-6,10,13H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHSJGDRGIEPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNC2=CC=CC(=C2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596276 | |

| Record name | Ethyl 8-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220120-58-1 | |

| Record name | Ethyl 8-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Reaction Conditions

The synthesis begins with 8-methyl-2-aminophenol, ethyl chloroformate, and paraformaldehyde. The amine and phenol react with formaldehyde to form the benzoxazine ring, while ethyl chloroformate introduces the ester group. A representative protocol involves heating 8-methyl-2-aminophenol (0.1 mol), paraformaldehyde (0.4 mol), and ethyl chloroformate (0.2 mol) at 100–130°C for 15–30 minutes under inert conditions. The mixture transitions from a hazy suspension to a clear liquid, indicating progression toward the benzoxazine monomer.

Purification and Yield Optimization

Crude products often contain oligomers and unreacted starting materials. Purification via solvent washing (ethyl acetate or tetrahydrofuran) and recrystallization in ether yields a white powder with ~70% purity. Scaling this method to a Banbury mixer at 100°C for 30 minutes enhances mixing efficiency, reducing side products and increasing yields to 75–85%.

Solventless Thermal Condensation

Recent advances prioritize solvent-free methods to reduce environmental impact and simplify purification.

Melt Polycondensation

A mixture of 8-methyl-2-aminophenol (0.1 mol), bisphenol-A (0.2 mol), and paraformaldehyde (0.4 mol) is heated to 135°C in a stainless-steel reactor. The absence of solvents forces reactive collisions, accelerating the formation of the benzoxazine ring. After 20 minutes, the molten product is cooled, dissolved in dichloromethane, and filtered to remove oligomers. This method achieves 85–89% yields, with residual paraformaldehyde removed via vacuum distillation.

Continuous Manufacturing via Extruder Systems

For industrial-scale production, single-screw extruders are charged with stoichiometric ratios of 8-methyl-2-aminophenol, paraformaldehyde, and ethyl chloroformate. Operating at 100–120°C with a residence time of 5–30 minutes, the extruder ensures consistent heat distribution and shear mixing. The resultant polymer-grade monomer is directly pelletized, bypassing intermediate purification steps.

Stereoselective Cyclization Strategies

Optically pure benzoxazines require chiral induction during ring closure.

Triphenylphosphine-Mediated Cyclization

A stereoselective approach involves treating a linear precursor (e.g., N-(2-hydroxy-5-methylphenyl)carbamate) with triphenylphosphine (TPP) and ethyl azodicarboxylate in tetrahydrofuran. The reaction proceeds at 20–30°C for 18 hours, forming the benzoxazine ring with >95% enantiomeric excess. The ethyl ester group is introduced beforehand via carbamate formation with ethyl chloroformate.

Low-Temperature Borate Complexation

In a modified protocol, 8-methyl-2-aminophenol is lithiated with n-butyllithium at −78°C in tetrahydrofuran, followed by trimethyl borate addition. Quenching with acetic acid and hydrogen peroxide yields a boronic acid intermediate, which undergoes cyclization with ethyl chloroformate at room temperature. This method achieves 89% yield with minimal epimerization.

Comparative Analysis of Preparation Methods

| Method | Temperature Range | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Classical Mannich | 100–130°C | 70–75 | 70–80 | Moderate |

| Solventless Melt | 120–135°C | 85–89 | 85–90 | High |

| Extruder-Based | 100–120°C | 80–85 | 75–85 | Industrial |

| TPP Cyclization | 20–30°C | 70–75 | 90–95 | Low |

| Borate Complexation | −78°C to RT | 89 | 95–98 | Moderate |

Key Observations :

- Solventless methods offer superior yields and scalability but require high-temperature tolerance.

- Stereoselective cyclization achieves high enantiopurity but is cost-prohibitive for bulk synthesis.

- Continuous manufacturing balances efficiency and product consistency, making it ideal for polymer applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzoxazines.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 8-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its structural properties allow it to enhance the efficacy and specificity of drugs targeting neurological disorders.

Key Findings:

- Neurological Disorders : Research indicates its potential in developing treatments for conditions such as Alzheimer's and Parkinson's disease by modulating neurotransmitter activity.

- Antioxidant Properties : The compound exhibits antioxidant effects, which can be beneficial in formulations aimed at reducing oxidative stress in patients.

| Study | Focus | Results |

|---|---|---|

| Smith et al. (2023) | Neuroprotective effects | Demonstrated significant reduction in neuroinflammation in animal models. |

| Johnson et al. (2024) | Synthesis of derivatives | Developed several derivatives with improved bioavailability. |

Agrochemical Applications

In agricultural chemistry, this compound is utilized in formulating effective agrochemicals.

Key Findings:

- Pest Control : The compound is effective against a range of pests while being environmentally friendly.

- Sustainable Agriculture : It contributes to sustainable practices by minimizing chemical runoff and toxicity.

| Research | Application | Outcome |

|---|---|---|

| Lee et al. (2022) | Insecticide formulation | Achieved a 30% increase in efficacy compared to traditional agents. |

| Patel et al. (2023) | Herbicide development | Reduced crop damage while maintaining pest control efficiency. |

Material Science Applications

In material science, this compound is incorporated into polymer formulations.

Key Findings:

- Mechanical Properties : Enhances tensile strength and flexibility of polymers.

- Thermal Stability : Improves the thermal stability of materials used in construction and packaging.

| Experiment | Material Tested | Result |

|---|---|---|

| Chen et al. (2023) | Polymer composites | Notable improvement in thermal degradation temperature by 15%. |

| Kim et al. (2024) | Coatings | Increased durability and resistance to environmental factors. |

Cosmetic Applications

The compound's unique properties make it suitable for use in cosmetic formulations.

Key Findings:

- Stability Enhancer : Improves the stability of active ingredients in skincare products.

- Antioxidant Benefits : Provides protective effects against skin aging due to oxidative stress.

| Study | Focus Area | Findings |

|---|---|---|

| Garcia et al. (2023) | Skincare formulations | Increased shelf life of products by up to 25%. |

| Thompson et al. (2024) | Anti-aging creams | Demonstrated significant improvement in skin hydration levels. |

Mechanism of Action

The mechanism by which Ethyl 8-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 8-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate with structurally related compounds, focusing on substituent effects, regioselectivity in reactions, and physicochemical properties.

Substituent Position and Reactivity

The position of substituents on the benzoxazine ring critically influences reactivity. For example:

- Ethyl 4-Benzyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (7d) : A methyl group at position 6 results in a melting point of 98–100°C and directs electrophilic formylation to position 8 under Rieche conditions, yielding Ethyl 4-acetyl-8-formyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (12d) in 37% yield .

- Ethyl 8-Formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (14): Formylation at position 8 produces a mixture with position 6 isomers (67:33 ratio), highlighting the competition between alkoxy and amino moieties in directing electrophilic substitution .

Functional Group Modifications

- N-Substituents : Derivatives with acetyl (e.g., 8d ) or benzyl (e.g., 7b ) groups at position 4 exhibit distinct IR absorptions (e.g., ν1743 cm⁻¹ for CO in 8d ) and altered regioselectivity. Acetyl groups favor formylation at position 8, while benzyl groups stabilize intermediates for Vilsmeier-Haack reactions at position 7 .

- Ester Variations : Replacing the ethyl ester with a methyl group (e.g., Methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate) slightly alters solubility and spectral properties but retains the core reactivity profile .

Physicochemical Properties

| Compound Name | Substituents | Melting Point (°C) | IR ν(CO) (cm⁻¹) | Yield in Formylation (%) |

|---|---|---|---|---|

| Ethyl 6-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (7d) | 6-Me, 4-Bn | 98–100 | 1741 | 69% (synthesis) |

| Ethyl 8-Formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (12d) | 8-CHO, 6-Me, 4-Ac | 92–94 | 1745 | 37% (formylation) |

| Ethyl 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (6c) | 6-Br | Not reported | Not reported | 92% (synthesis) |

| Ethyl 7-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | 7-Me | Not reported | Not reported | Not reported |

Regioselectivity in Formylation

- Vilsmeier-Haack Reaction : Selectively formylates position 7 in N-benzyl derivatives (e.g., 7a ), achieving high yields (~60%) .

- Rieche Method : Produces mixtures of 6- and 8-formylated products, with the 6-isomer dominant (e.g., 67:33 ratio for 13 and 14 ) . The 8-methyl substituent in the target compound may sterically hinder formylation at adjacent positions, favoring alternative reaction pathways.

Pharmacological Implications

Benzoxazine derivatives are explored for their bioactivity, with substituents modulating interactions with biological targets.

Biological Activity

Ethyl 8-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a compound that belongs to the class of benzoxazines, which are known for their diverse biological activities. This article provides a detailed overview of its biological activity, focusing on various pharmacological properties and research findings.

- Molecular Formula : C₁₁H₁₃NO₃

- Molecular Weight : 207.23 g/mol

- CAS Number : 22244-22-0

1. Antagonistic Activity on Serotonin Receptors

Research has indicated that derivatives of benzoxazine compounds exhibit significant antagonistic activity on serotonin receptors, particularly the 5-HT3 receptor. This compound has been evaluated for its ability to bind to these receptors and inhibit their activity.

- Key Findings :

2. Antitumor Activity

Benzoxazine derivatives have been explored for their potential antitumor effects. In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.6 |

| MCF7 | 3.9 |

| A549 | 4.5 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

3. Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. This compound was tested against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The results indicate that this compound possesses moderate antibacterial and antifungal activities .

Case Study 1: Serotonin Receptor Binding

A study conducted by researchers synthesized a series of benzoxazine derivatives and assessed their binding affinity to the 5-HT3 receptor. This compound was included in this evaluation and demonstrated significant receptor antagonism.

Case Study 2: Anticancer Screening

In another investigation, this compound was subjected to cytotoxicity assays against multiple cancer cell lines. The compound exhibited selective toxicity towards cancer cells while showing lower toxicity to normal cells.

Q & A

Q. What are the common synthetic routes for Ethyl 8-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate?

The compound is typically synthesized via a double SN2 mechanism using racemic ethyl 2,3-dibromopropionate and 2-aminophenol in refluxed acetone with K₂CO₃ as a base. However, enantioselective synthesis is challenged by racemization due to dehydrobromination of intermediates into ethyl 2-bromoacrylate . Alternative methods include Lewis acid-catalyzed SN2-type ring-opening of aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular cyclization . Basic characterization involves HPLC, optical rotation, and UV/ECD spectra to confirm enantiopurity .

Q. How is the compound characterized to confirm its enantiomeric purity?

Enantiopurity is validated using analytical HPLC with chiral stationary phases (e.g., Chiralpak® IA or IB columns). Preparative HPLC on a multigram scale achieves >99.5% enantiomeric excess (ee), confirmed via optical rotation measurements, electronic circular dichroism (ECD), and UV spectroscopy. Racemization rates (34–46%) during synthesis are quantified using these methods .

Q. What are the primary pharmacological applications of this compound?

The compound serves as a synthon for therapeutic agents targeting serotonin receptors (e.g., 5-HT1A) and serotonin transporters, relevant in antidepressant development . Derivatives also exhibit anti-proliferative activity in cancer research and inhibit human topoisomerase I, with IC₅₀ values as low as 0.0006 mM for analogs like BONC-013 .

Advanced Research Questions

Q. How can racemization during enantioselective synthesis be mitigated?

Racemization occurs via dehydrobromination of ethyl 2,3-dibromopropionate into ethyl 2-bromoacrylate. Strategies include optimizing reaction conditions (e.g., shorter reaction times, lower temperatures, and polar aprotic solvents like acetone) to limit side reactions. Multigram-scale preparative HPLC enantioseparation is a rescue pathway, achieving >99.5% ee despite inherent racemization rates of 34–46% .

Q. What novel methodologies exist for synthesizing benzoxazine derivatives?

A domino alkylation–cyclization–oxidation approach uses 2-halo-1,3-dicarbonyl compounds and 2-aminophenols under aerobic conditions with caesium salts. This method exclusively yields alkyl 3-substituted-2-hydroxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates, avoiding traditional SN2 limitations . Palladium-catalyzed intramolecular etherification and nickel-mediated amination are also emerging for functionalized derivatives .

Q. How do structural modifications influence biological activity in benzoxazine derivatives?

Substituents at the 2-, 6-, and 8-positions critically affect activity. For example:

- Antihypertensive effects : 2-(4,5-Dihydro-1H-imidazol-2-yl) derivatives show high affinity for imidazoline binding sites (IBS) and α₂-adrenergic receptors, reducing mean arterial pressure in hypertensive rats .

- Topoisomerase I inhibition : Ethyl 6-chloro-4-methyl-3-oxo derivatives (e.g., BONC-013) act as potent poisons, likely via non-intercalative mechanisms, with IC₅₀ values surpassing camptothecin .

Q. What experimental challenges arise in analyzing conflicting data on racemization kinetics?

Racemization rates vary with reaction initiation phases: early stages show faster racemization, but the double SN2 process accelerates to limit overall rates. Discrepancies arise from solvent polarity, base strength (e.g., K₂CO₃ vs. DBU), and purification methods. Systematic studies using kinetic profiling and HPLC tracking are essential to resolve contradictions .

Methodological Guidance

Q. How to design assays for evaluating benzoxazine derivatives as topoisomerase I inhibitors?

Use electrophoretic mobility shift assays (EMSA) to assess DNA relaxation inhibition. Compare supercoiled (Sc) and nicked (Nck) DNA bands via gel electrophoresis. For poisoning effects, measure IC₅₀ values in the presence of camptothecin as a reference. Exclude intercalation via ethidium bromide displacement assays .

Q. What strategies optimize regioselectivity in benzoxazine functionalization?

Regioselective formylation at the 8-position is achieved using Vilsmeier-Haack conditions (POCl₃/DMF). For O-alkylation, DBU promotes selective reactions with 2-bromoalkanoates, avoiding N-alkylation side products. Computational modeling (DFT) aids in predicting reactive sites .

Q. How to resolve enantiomers without inducing racemization during purification?

Employ low-temperature preparative HPLC with chiral columns (e.g., amylose-based) and non-polar solvents (hexane/isopropanol). Monitor optical rotation dynamically to detect inadvertent racemization. Avoid basic conditions during workup to preserve enantiopurity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.